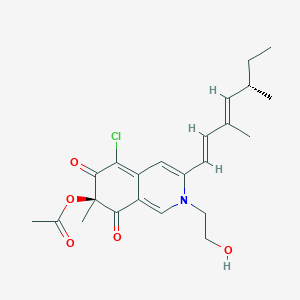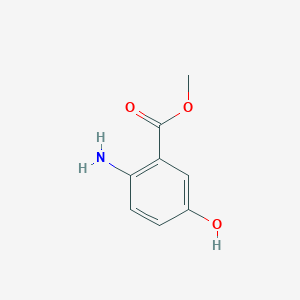
Methyldiphenylvinylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of Methyldiphenylvinylsilane is characterized by a total of 33 bonds, including 17 non-H bonds, 13 multiple bonds, 3 rotatable bonds, 1 double bond, 12 aromatic bonds, and 2 six-membered rings . The structure analysis of organic compounds like Methyldiphenylvinylsilane often involves understanding the links between energies, structures, and chemical or physical properties .Physical And Chemical Properties Analysis
Methyldiphenylvinylsilane has a density of 1.0±0.1 g/cm3, a boiling point of 281.0±13.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.6 mmHg at 25°C . It also has an enthalpy of vaporization of 49.9±3.0 kJ/mol and a flash point of 109.5±13.4 °C . The index of refraction is 1.554, and the molar refractivity is 73.9±0.4 cm3 .Scientific Research Applications
Protective Coatings for Metals : Polysiloxanes, which can include methyldiphenylvinylsilane, are used for creating protective coatings on metals like Fe 430 B structural steel. These coatings are effective against corrosion, wear, and chemical attack, making them valuable for extending the lifespan of metal structures (Barletta, Gisario, Puopolo, & Vesco, 2015).
Food Packaging Applications : Methyldiphenyl diisocyanate (MDI), a derivative of methyldiphenylvinylsilane, improves the wettability and adhesion of poly(lactic acid)/chitosan coatings on PLA films. These coatings are suitable for bio-based multilayer films used in food packaging, offering enhanced physical properties and sustainability (Gartner, Li, & Almenar, 2015).
Optoelectronic Device Applications : Modifications in the aryl moiety of poly(methylphenylsilane), a relative of methyldiphenylvinylsilane, enable tailoring of properties crucial for optoelectronic devices. These include band gap energy levels and redox stability, essential for the interaction with semiconducting inorganic substrates (Cleij, King, & Jenneskens, 2000).
High-Performance Electronic Devices : Polysilanes, which can be derived from methyldiphenylvinylsilane, are researched for various optoelectronic applications. Chemical modifications of these polysilanes, such as attaching organic segments, can induce new properties and improve solubility, opening new possibilities in electronics (Săcărescu, Mangalagiu, Simionescu, Săcărescu, & Ardeleanu, 2008).
Energy Transfer Applications in Electroluminescence : Efficient energy transfer between various polysilanes, including derivatives of methyldiphenylvinylsilane, can be utilized in electroluminescence. This includes the potential for creating white electroluminescence by mixing different dye molecules (Kamata, Terunuma, Ishii, Satoh, Aihara, Yaoita, & Tonsyo, 2003).
properties
IUPAC Name |
ethenyl-methyl-diphenylsilane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16Si/c1-3-16(2,14-10-6-4-7-11-14)15-12-8-5-9-13-15/h3-13H,1H2,2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODEXJPXBFISZCB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C=C)(C1=CC=CC=C1)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyldiphenylvinylsilane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-chloro-6-methyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B190126.png)
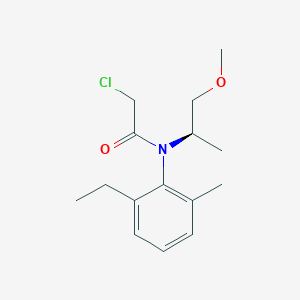
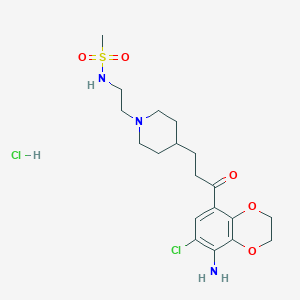
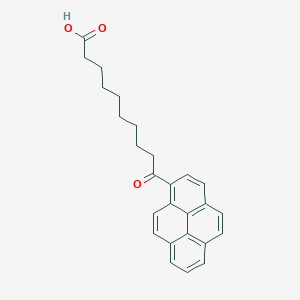
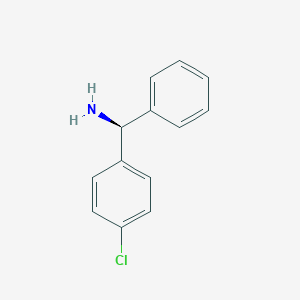
![N,N'-[(1S,2S)-1,2-Diphenyl-1,2-ethanediyl]bis(2-diphenylphosphinobenzamide)](/img/structure/B190136.png)


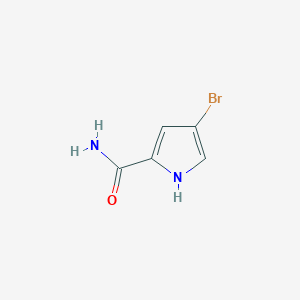
![4-[4-[2-[4-(4-Hydroxyphenyl)phenyl]propan-2-yl]phenyl]phenol](/img/structure/B190147.png)


